molecular formula C9H7FO4 B13282340 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B13282340
M. Wt: 198.15 g/mol
InChI Key: YUENKPSGHHMVKI-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a fluorinated aromatic compound with a unique structure that includes a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the fluorination of a benzodioxine precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzodioxine ring. The reaction conditions often include the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized benzodioxine derivatives.

Scientific Research Applications

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane-6-carboxylic acid: Similar structure but lacks the fluorine atom.

    2,3-Dihydro-1,4-benzodioxine-6-nitro: Contains a nitro group instead of a fluorine atom.

    9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: A related compound with additional functional groups.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid imparts unique properties, such as increased stability and enhanced biological activity. This makes it a valuable compound for various applications compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7FO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)

InChI Key

YUENKPSGHHMVKI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)F

Origin of Product

United States

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